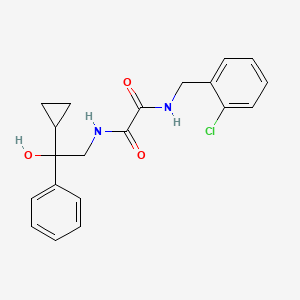

N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions with biological systems or transformations in the environment. For instance, paper describes a series of N-(2-phenethyl)cinnamides, which are structurally related to the compound , and their role as antagonists at NMDA receptor subtypes. This suggests that the compound of interest may also interact with similar biological targets. Paper discusses the transformation of a different N-substituted benzamide in soil, indicating that such compounds can undergo environmental degradation processes.

Synthesis Analysis

The synthesis of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not detailed in the provided papers. However, the synthesis of related compounds, such as the N-(2-phenethyl)cinnamides in paper , typically involves the formation of amide bonds between the appropriate amine and acid or acid derivative. The synthesis process may involve steps such as activation of the acid, protection of functional groups, and purification of the final product.

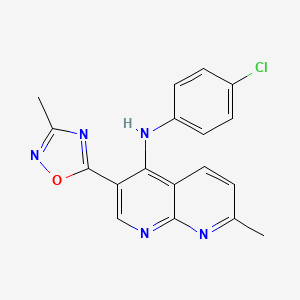

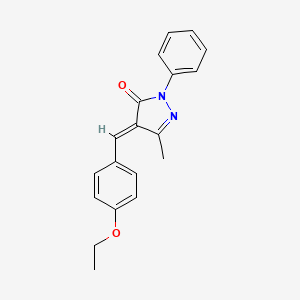

Molecular Structure Analysis

While the molecular structure of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not analyzed in the provided papers, the structure of related compounds, such as the N-(2-phenethyl)cinnamides in paper , suggests that the compound of interest may have similar features, such as aromatic rings and substituents that can affect its biological activity and interaction with receptors.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide. However, paper describes the transformation of a benzamide herbicide in soil, which undergoes cyclization and hydrolysis. This indicates that the compound of interest may also be subject to environmental degradation through similar pathways, depending on its chemical structure and the conditions it is exposed to.

Physical and Chemical Properties Analysis

科学的研究の応用

Structural Analysis and Supramolecular Assembly

A study by Wang et al. (2016) on a structurally similar compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, revealed insights into the molecular geometry and hydrogen bonding that contribute to a three-dimensional supramolecular structure. This information is crucial for understanding how similar compounds might interact in biological systems or form crystalline structures for material science applications (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).

Catalysis and Reaction Mechanisms

Research on pyridylpyrazole ligands for the Heck reaction, which includes compounds with chlorobenzene groups, highlights the potential of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide in catalyzing carbon-carbon bond formation. The study demonstrated how substituents at N1 influence catalytic efficiency, offering pathways for synthesizing complex organic molecules (V. Montoya et al., 2008).

Environmental Degradation and Remediation

The transformations of herbicides in soil, involving compounds with chlorobenzyl and related functional groups, provide insights into the environmental behavior and degradation pathways of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide. Such studies are essential for assessing the environmental impact and developing remediation strategies for compounds released into the environment (R. Y. Yih, C. Swithenbank, & D. H. McRae, 1970).

Synthesis and Chemical Reactivity

Amide formation via decarboxylative condensation represents another application domain, demonstrating the compound's relevance in synthetic organic chemistry for forming amide bonds, a fundamental reaction in pharmaceutical and materials chemistry (Lei Ju et al., 2011).

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c21-17-9-5-4-6-14(17)12-22-18(24)19(25)23-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZPVDVBDFOLMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)

![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)

![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)

![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2515153.png)

![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)